4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile . The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate . Finally, the aniline moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function . The fluorobenzyl group may enhance the compound’s binding affinity and selectivity . The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- 4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline
Uniqueness
4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzyl group and a triazole ring enhances its potential as a versatile scaffold for drug development and material science .
Properties
Molecular Formula |
C16H15FN4S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C16H15FN4S/c1-21-15(12-4-8-14(18)9-5-12)19-20-16(21)22-10-11-2-6-13(17)7-3-11/h2-9H,10,18H2,1H3 |
InChI Key |
JTRYUSWXLBYFLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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